Lipophilicity Elevation: XLogP3 Shift from Negative to Positive Values
The tert-butyl group confers the highest lipophilicity among the series. Target compound XLogP3 = 0.4 [1] vs. unsubstituted analog –1.0 [2], N-methyl –0.5 [3], and N-ethyl –0.2 [4]. This represents a ΔXLogP of +1.4 over the parent amine and +0.6 over the ethyl derivative, moving the compound into the positive logP domain preferred for passive membrane diffusion.
Δ +1.4 vs. unsubstituted (–1.0)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | (1H-imidazol-2-yl)methanamine: –1.0; N-methyl analog: –0.5; N-ethyl analog: –0.2 |
| Quantified Difference | ΔXLogP = +1.4 (vs. unsubstituted); +0.9 (vs. N-methyl); +0.6 (vs. N-ethyl) |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
A positive logP enhances the probability of passive cellular and blood-brain barrier penetration, making the tert-butyl derivative the preferred starting point for CNS or intracellular target programs.
- [1] PubChem CID 59659883, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 1382041, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [3] PubChem CID 21973641, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [4] PubChem CID 22318564, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
